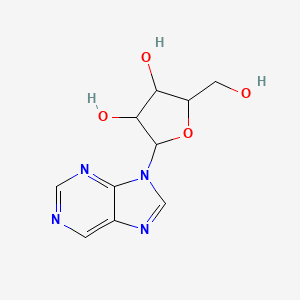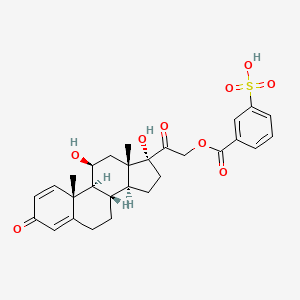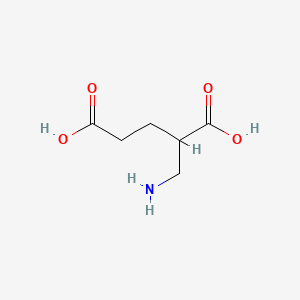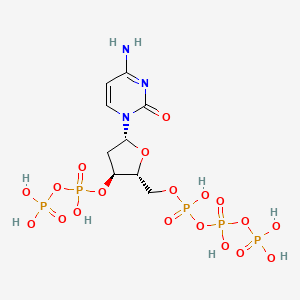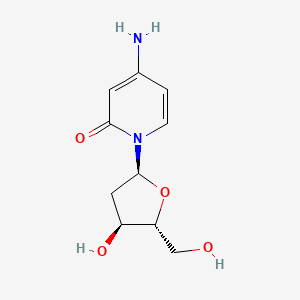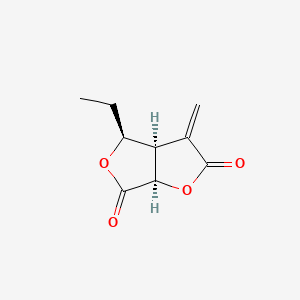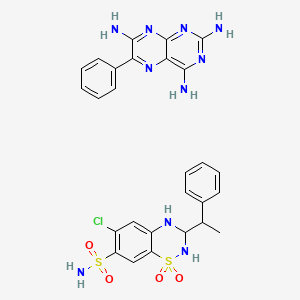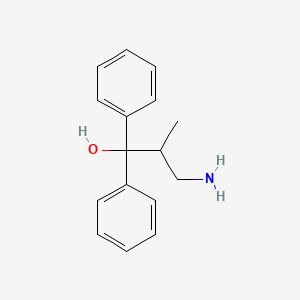
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is an organic compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a central propanolamine backbone with two phenyl groups and a methyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL typically involves a multi-step process. One common method is the nitrile-aldol reaction, where benzophenone and propionitrile are combined in the presence of a sodamide base and ethyl ether solvent. This reaction produces 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile, which is then reduced using lithium aluminium hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its role as an NMDA antagonist.
Medicine: Research has explored its potential as a dissociative anesthetic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL involves its interaction with NMDA receptors in the brain. As an NMDA antagonist, it inhibits the action of glutamate, a neurotransmitter, leading to dissociative anesthetic effects. This mechanism is similar to that of phencyclidine (PCP) and other dissociative anesthetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine (PCP): Both compounds act as NMDA antagonists and have similar dissociative effects.
Ketamine: Another NMDA antagonist with anesthetic properties.
Dextromethorphan: Commonly used in cough syrups, it also acts on NMDA receptors.
Uniqueness
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is unique due to its specific structure, which imparts distinct pharmacological properties. Its combination of phenyl groups and a propanolamine backbone differentiates it from other NMDA antagonists, potentially leading to unique therapeutic applications .
Eigenschaften
CAS-Nummer |
33860-73-0 |
|---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
3-amino-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C16H19NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,12,17H2,1H3 |
InChI-Schlüssel |
XGYCHIPEPHYUIH-UHFFFAOYSA-N |
SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Key on ui other cas no. |
14185-06-9 |
Verwandte CAS-Nummern |
33887-05-7 (hydrochloride) |
Synonyme |
2-MDP 2-methyl-3,3-diphenyl-3-propanolamine 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine maleate (1:1) salt, (Z)-(+-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (R-(R*,R*))-(-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (S-(R*,R*))-(+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine, (+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine, (-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



